molecular formula C19H15Cl2N3O2 B2724777 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide CAS No. 1797602-33-5

2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide

Cat. No.: B2724777
CAS No.: 1797602-33-5
M. Wt: 388.25
InChI Key: TXMTWVOQNQDZMP-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring and a benzamide group. The 1,2,4-oxadiazole ring is a heterocyclic compound, containing one oxygen atom and two nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.

Scientific Research Applications

Anticancer Potential

The compound's structure, related to oxadiazole derivatives, has been explored for anticancer properties. Research on various oxadiazole compounds has demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies suggest potential pathways through which related compounds, including 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide, might exhibit anticancer effects (Ravinaik et al., 2021; Salahuddin et al., 2014).

Antimycobacterial Activity

Compounds with a structure similar to this compound have shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential for developing new therapeutic agents against tuberculosis from this class of compounds (Nayak et al., 2016).

Antipathogenic Activity

Research on acylthioureas related to the oxadiazole moiety has demonstrated significant antipathogenic activity, particularly against biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential application of similar compounds in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Novel Synthetic Pathways and Chemical Transformations

Oxadiazole derivatives, including those similar to the target compound, have been explored for their synthetic utility and chemical transformations. Studies have detailed novel reactions, providing insights into the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and drug development (Tsuge et al., 1977; Hassan et al., 2005).

Properties

IUPAC Name

2,5-dichloro-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-13-7-8-15(21)14(10-13)19(25)22-16-4-2-1-3-12(16)9-17-23-18(24-26-17)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMTWVOQNQDZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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